Methyl 4-(2-(methylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamido)benzoate
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Overview
Description
Methyl 4-(2-(methylsulfonyl)-2-azaspiro[45]decane-4-carboxamido)benzoate is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(methylsulfonyl)-2-azaspiro[45]decane-4-carboxamido)benzoate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(methylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 4-(2-(methylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(methylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamido)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules with different substituents, such as:
- Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides
- Spiro[4.5]decane derivatives
Uniqueness
Methyl 4-(2-(methylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamido)benzoate is unique due to its specific combination of functional groups and spirocyclic structure.
Properties
Molecular Formula |
C19H26N2O5S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
methyl 4-[(2-methylsulfonyl-2-azaspiro[4.5]decane-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H26N2O5S/c1-26-18(23)14-6-8-15(9-7-14)20-17(22)16-12-21(27(2,24)25)13-19(16)10-4-3-5-11-19/h6-9,16H,3-5,10-13H2,1-2H3,(H,20,22) |
InChI Key |
GBNKPJAWVFDVRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CN(CC23CCCCC3)S(=O)(=O)C |
Origin of Product |
United States |
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